molecular formula C6H11FO2 B1331194 2-Fluoro-3-methylpentanoic acid CAS No. 6087-16-7

2-Fluoro-3-methylpentanoic acid

Cat. No.: B1331194
CAS No.: 6087-16-7
M. Wt: 134.15 g/mol
InChI Key: HQIXPQDQUCAWDW-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylpentanoic acid is an organic compound with the molecular formula C6H11FO2 It is a fluorinated carboxylic acid, characterized by the presence of a fluorine atom attached to the second carbon of a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylpentanoic acid typically involves the fluorination of 3-methylpentanoic acid. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products:

    Oxidation: Formation of 2-fluoro-3-methylpentanone.

    Reduction: Formation of 2-fluoro-3-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylpentanoic acid involves its interaction with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in the modulation of metabolic pathways and inhibition of specific enzymes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    3-Fluoropentanoic acid: Similar structure but with the fluorine atom on the third carbon.

    2-Fluorobutanoic acid: Shorter carbon chain with the fluorine atom on the second carbon.

    2-Fluoro-3-methylbutanoic acid: Similar structure with a shorter carbon chain.

Uniqueness: 2-Fluoro-3-methylpentanoic acid is unique due to its specific fluorination pattern and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other fluorinated carboxylic acids and valuable for specialized applications.

Properties

IUPAC Name

2-fluoro-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIXPQDQUCAWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292655
Record name 2-fluoro-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6087-16-7
Record name 2-Fluoro-3-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6087-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 84420
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC84420
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84420
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-fluoro-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 8.5 g of the compound (iv) was added 1N NaOH aqueous solution, followed by stirring at room temperature for 8 hours. The solution was acidified with dilute hydrochloric acid and then extracted with ether. The extract was freed of ether by distillation. Thus there was obtained 2-fluoro-3-methylpentanoic acid (v).
Quantity
8.5 g
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-fluoro-3-methylpentanoic acid generated from amino acids?

A1: The research paper describes a method for synthesizing this compound through the stereospecific nitrosation of specific amino acids in a hydrogen fluoride/pyridine solution []. Specifically, L-isoleucine and D-alloisoleucine, when subjected to this reaction, undergo a substitution reaction where the amino group is replaced by a fluorine atom. This substitution occurs with stereochemical retention, meaning the spatial arrangement of the other groups around the chiral center remains the same [].

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